molecular formula C8H5FN2O2 B12972390 3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B12972390
M. Wt: 180.14 g/mol
InChI Key: JTRILDJIPAYWIE-UHFFFAOYSA-N
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Description

3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring. The presence of a fluorine atom at the 3-position and a carboxylic acid group at the 5-position makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact mechanism can vary depending on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrrolo[3,2-b]pyridine derivatives, such as:

Uniqueness

What sets 3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 3-position and the carboxylic acid group at the 5-position provides unique properties that can be exploited in various applications .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-4-3-10-5-1-2-6(8(12)13)11-7(4)5/h1-3,10H,(H,12,13)

InChI Key

JTRILDJIPAYWIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=C2F)C(=O)O

Origin of Product

United States

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